Cas no 34200-53-8 (1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-)
![1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]- structure](https://it.kuujia.com/scimg/cas/34200-53-8x500.png)
34200-53-8 structure
Nome del prodotto:1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-
1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-
- 2-[[4-(diethylamino)phenyl]methylene]-1H-Indene-1,3(2H)-dione
- 2-[4-(diethylamino)benzylidene]-1H-indane-1,3(2H)-dione
- 1H-Indene-1,3(2H)-dione, 2-((4-(diethylamino)phenyl)methylene)-
- 2-((4-(Diethylamino)phenyl)methylene)-1H-indene-1,3(2H)-dione
- 2-(p-(Diethylamino)benzylidene)-1,3-indandione
- 2-[4-(diethylamino)benzylidene]-1H-indene-1,3(2H)-dione
- NS00029624
- Benzenamine, N,N-diethyl-4-(1,3-dioxo-2-indanylidene)-
- QSKPRAZBWICXDM-UHFFFAOYSA-N
- UNII-H4J9K77ZHR
- 2-(4-DIETHYLAMINO-BENZYLIDENE)-INDAN-1,3-DIONE
- EINECS 251-874-7
- SCHEMBL11948727
- DTXSID2067820
- 2-((4-(DIETHYLAMINO)PHENYL)METHYLIDENE)INDENE-1,3-DIONE
- 34200-53-8
- 1H-Indene-1,3(2H)-dione, 2-[[4-(diethylamino)phenyl]methylene]-
- H4J9K77ZHR
- 2-(p-diethylaminophenyl)-1,3-indandione
- 2-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- AKOS000954183
-
- Inchi: InChI=1S/C20H19NO2/c1-3-21(4-2)15-11-9-14(10-12-15)13-18-19(22)16-7-5-6-8-17(16)20(18)23/h5-13H,3-4H2,1-2H3
- Chiave InChI: QSKPRAZBWICXDM-UHFFFAOYSA-N
- Sorrisi: CCN(C1C=CC(/C=C2\C(=O)C3=CC=CC=C3C\2=O)=CC=1)CC
Proprietà calcolate
- Massa esatta: 305.14167
- Massa monoisotopica: 305.142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 458
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 37.4Ų
Proprietà sperimentali
- Densità: 1.219
- Punto di ebollizione: 509.2°Cat760mmHg
- Punto di infiammabilità: 231.8°C
- Indice di rifrazione: 1.664
- PSA: 37.38
1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]- Letteratura correlata
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
34200-53-8 (1H-Indene-1,3(2H)-dione,2-[[4-(diethylamino)phenyl]methylene]-) Prodotti correlati
- 2034450-68-3(3-chloro-4-fluoro-N-3-hydroxy-3-(oxan-4-yl)propylbenzene-1-sulfonamide)
- 402858-09-7(Spiro[4.6]undec-3-en-2-one)
- 2411326-28-6(Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate)
- 1713714-31-8(4-tert-Butyl-5-ethanesulfonyl-1H-thieno[2,3-c]pyrazol-3-ylamine)
- 150840-94-1(Methyl 10-aminodecanoate hydrochloride)
- 450336-47-7(4-chloro-3-nitro-N-2-(4-nitrophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-ylbenzamide)
- 761438-38-4(ALK inhibitor 2)
- 1099040-65-9(1-(trifluoroacetamido)cycloheptane-1-carboxylic acid)
- 1517576-71-4(6-Bromo-2,3-difluorophenylacetonitrile)
- 2680840-72-4(tert-butyl N-(5-chloropyrazin-2-yl)-N-methylcarbamate)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
